(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354484-53-9
VCID: VC2691202
InChI: InChI=1S/C17H19F3N2O7/c1-16(2,3)29-15(25)21-8-10(7-12(21)14(23)24)28-13-5-4-9(17(18,19)20)6-11(13)22(26)27/h4-6,10,12H,7-8H2,1-3H3,(H,23,24)/t10-,12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C17H19F3N2O7
Molecular Weight: 420.3 g/mol

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid

CAS No.: 1354484-53-9

Cat. No.: VC2691202

Molecular Formula: C17H19F3N2O7

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid - 1354484-53-9

Specification

CAS No. 1354484-53-9
Molecular Formula C17H19F3N2O7
Molecular Weight 420.3 g/mol
IUPAC Name (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H19F3N2O7/c1-16(2,3)29-15(25)21-8-10(7-12(21)14(23)24)28-13-5-4-9(17(18,19)20)6-11(13)22(26)27/h4-6,10,12H,7-8H2,1-3H3,(H,23,24)/t10-,12-/m0/s1
Standard InChI Key MUEKRMPXOVXPFC-JQWIXIFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid is a complex stereochemically-defined organic compound identified by CAS number 1354484-53-9. The compound belongs to the class of substituted pyrrolidines, which are five-membered heterocyclic rings containing a nitrogen atom. The stereochemistry designation (2S,4S) indicates specific spatial arrangements at carbon positions 2 and 4 of the pyrrolidine ring, which are critical for its potential biological activity and synthetic utility.

The compound is characterized by several key functional groups that define its chemical properties and reactivity. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protecting group for the pyrrolidine nitrogen, a common strategy in peptide and organic synthesis. The carboxylic acid functionality at position 2 provides a reactive handle for further modifications, while the 2-nitro-4-(trifluoromethyl)phenoxy substituent at position 4 introduces both electronic and steric complexity to the molecule .

The basic physical and chemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number1354484-53-9
Molecular FormulaC17H19F3N2O7
Molecular Weight420.34 g/mol
Physical StateSolid
MDL NumberMFCD13561439
Hazard ClassIRRITANT
SMILES CodeO=C([C@H]1N(C(OC(C)(C)C)=O)CC@@HC1)O

The compound is also known by several synonyms, including 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- .

Structural Characteristics and Stereochemistry

The structure of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid consists of a central pyrrolidine ring with specific stereochemistry and multiple functional groups. The stereochemical designation (2S,4S) refers to the absolute configuration at positions 2 and 4 of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is essential for the compound's potential biological activity and applications in asymmetric synthesis .

The pyrrolidine core is a five-membered saturated heterocycle containing a nitrogen atom. This nitrogen (position 1) is functionalized with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis and peptide chemistry. The Boc group imparts base stability while remaining acid-labile, making it useful in orthogonal protection strategies during multi-step syntheses.

Position 2 of the pyrrolidine ring bears a carboxylic acid group, which provides a versatile handle for further chemical transformations such as esterification, amidation, or peptide coupling. The (S) configuration at this position is particularly important, as it corresponds to the natural L-configuration of amino acids, potentially enhancing the compound's utility in peptidomimetic applications .

Position 4 features the 2-nitro-4-(trifluoromethyl)phenoxy substituent, which introduces significant steric bulk and electronic properties to the molecule. The nitro group at the ortho position of the phenyl ring is electron-withdrawing and can participate in various chemical transformations. The trifluoromethyl group at the para position contributes to the compound's lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical development .

Physical and Chemical Properties

The physical and chemical properties of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid are largely determined by its functional groups and stereochemistry. As a solid compound, it contains several reactive functional groups that define its chemical behavior and interactions .

The carboxylic acid group at position 2 is weakly acidic and can participate in typical carboxylic acid reactions such as esterification, amidation, and salt formation. It also provides a point of attachment for coupling to other molecules, making the compound useful in synthetic applications requiring modular assembly strategies .

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under basic and neutral conditions but can be readily cleaved under acidic conditions. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences where selective deprotection is required.

The 2-nitro-4-(trifluoromethyl)phenoxy substituent introduces several interesting properties. The nitro group is strongly electron-withdrawing, affecting the electronic distribution in the phenyl ring and potentially influencing reactivity patterns. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are important considerations in drug design .

From a physical perspective, the compound is classified as an irritant, indicating potential hazards associated with handling. Recommended storage conditions include keeping the compound in a well-ventilated place, tightly closed, protected from sunlight, and preferably at a temperature of 2-8°C to maintain stability and prevent degradation .

SupplierProduct Number/DescriptionPackage SizePrice Range (as of data)
American Custom Chemicals CorporationCCH0000868 (95.00% purity)500mg
2.5g
$460.95
$1468.50
Matrix Scientific0510702.500g$720
CrysdotCD21015100 (95+% purity)5g$499

It should be noted that pricing information may vary over time and the data presented represents historical information as found in the search results dated December 2021 . More current pricing would require direct contact with suppliers.

The compound is typically marketed for research purposes only, with restrictions on human or veterinary use. Quality documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are generally available from suppliers to ensure proper handling and application in research settings .

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